molecular formula C10H7N3O3 B3144942 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 56406-46-3

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B3144942
CAS No.: 56406-46-3
M. Wt: 217.18 g/mol
InChI Key: QDGGSJLEYZDGMR-UHFFFAOYSA-N
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Description

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound provided for research purposes. It features a dihydropyrimidine core structure substituted with a pyridin-3-yl group at the 2-position and a carboxylic acid at the 5-position. This scaffold is of significant interest in medicinal chemistry, particularly in the exploration of novel xanthine oxidase (XO) inhibitors . Compounds based on the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) structure have been reported as potent non-purine inhibitors of xanthine oxidase, an enzyme target for treating hyperuricemia and gout . Research on analogous inhibitors suggests that the carboxylic acid moiety is a critical pharmacophore, often interacting with key amino acid residues such as Arg880 and Glu802 in the enzyme's active site, while the aromatic substituents contribute to binding affinity through hydrophobic interactions and π-π stacking . This product is intended for use in biochemical research, inhibitor screening, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-9-7(10(15)16)5-12-8(13-9)6-2-1-3-11-4-6/h1-5H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGGSJLEYZDGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181556
Record name 1,6-Dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-46-3
Record name 1,6-Dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56406-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-component reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but they often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine or pyrimidine rings, leading to a wide range of derivatives.

Scientific Research Applications

Antiviral Applications

One of the notable applications of this compound is as an inhibitor of HIV integrase. Research has demonstrated that derivatives of pyrimidinones, including 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid, exhibit potent antiviral properties. A patent describes N-substituted hydroxypyrimidinone carboxamides that inhibit HIV replication effectively, suggesting potential therapeutic uses in HIV treatment .

Anti-inflammatory and Antioxidant Activities

Recent studies have shown that similar pyrimidine derivatives possess significant anti-inflammatory and antioxidant properties. For instance, compounds synthesized from hydrazinopyrimidine derivatives demonstrated potent anti-inflammatory effects both in vitro and in vivo. These compounds exhibited strong scavenging activities against free radicals and lipid peroxidation, highlighting their potential in treating inflammatory diseases .

Antitubercular Activity

Research has also indicated that pyrimidinone derivatives can be effective against tuberculosis. A study evaluated the structure-activity relationship (SAR) of various analogs, revealing that modifications on the pyrimidine core could enhance antitubercular activity. This suggests that this compound and its derivatives could be explored further for their efficacy against Mycobacterium tuberculosis .

Anticancer Potential

The compound is being investigated for its anticancer properties. Pyrimidine-based compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms. A study focusing on pyrimidine-5-carbonitrile derivatives reported their potential as anticancer agents, indicating that further exploration of this compound could yield beneficial results in cancer therapy .

Data Summary Table

Application AreaBiological ActivityReference
AntiviralInhibition of HIV integrase
Anti-inflammatoryPotent anti-inflammatory effects
AntioxidantScavenging free radicals
AntitubercularEffective against Mycobacterium tuberculosis
AnticancerInhibition of cancer cell proliferation

Case Studies

  • HIV Treatment : A study highlighted the synthesis of N-substituted hydroxypyrimidinone carboxamides which showed significant inhibition of HIV replication, demonstrating the potential for developing new antiviral therapies based on this compound.
  • Inflammatory Diseases : In vitro studies conducted on synthesized hydrazinopyrimidine derivatives revealed their ability to reduce inflammation markers significantly, providing a basis for further clinical research into their use in treating conditions like arthritis.
  • Tuberculosis : The evaluation of various pyrimidinone analogs showed promising results against tuberculosis, suggesting that modifications to the this compound structure could enhance its efficacy.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Substituent Effects on Xanthine Oxidase Inhibition

Derivatives of 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been extensively studied for XO inhibition. Key structural variations include substituents on the phenyl ring or replacement of the phenyl group with heterocycles.

Compound Name Substituents/R-Groups XO IC50 (nM) Inhibitor Type Reference
Target Compound (Pyridin-3-yl derivative) 2-(Pyridin-3-yl) Data pending Mixed-type
2-{4-[(3-Chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl} derivative Phenyl with tetrazolyl and alkoxy groups 23.6 Mixed-type
Febuxostat (Control) Thiazole ring 23.6 Competitive
6-Oxo-2-(1,3-thiazol-4-yl) derivative 2-(1,3-Thiazol-4-yl) N/A N/A
6-Oxo-2-(trifluoromethyl) derivative 2-(Trifluoromethyl) N/A N/A

Key Findings :

  • The introduction of a tetrazol-1-yl group at position 3 and alkoxy groups at position 4 on the phenyl ring (e.g., 3-chlorobenzyloxy) yields XO inhibitors with potency comparable to febuxostat (IC50 = 23.6 nM) .

Pharmacological Versatility Beyond XO Inhibition

While XO inhibition is a prominent application, other derivatives exhibit diverse bioactivities:

  • Anti-inflammatory Properties : Modifications such as morpholin-4-yl or methoxyphenyl groups () may target inflammatory pathways, though specific data are lacking .

Physicochemical and Commercial Profiles

Compound Name Molecular Formula Molecular Weight Solubility/Stability Commercial Availability (Price Range) Reference
6-Oxo-2-(pyridin-3-yl) derivative C10H7N3O3 217.18 Likely polar (carboxylic acid) Not commercially listed
6-Oxo-2-(phenoxymethyl) derivative C12H10N2O4 246.22 Stable at room temp. $620–$3,000 (5–50 g)
6-Oxo-2-(trifluoromethyl) derivative C6H3F3N2O3 208.10 Industrial grade (99%) $NA (25 kg/drum)
2-Methyl-6-oxo derivative C6H6N2O3 154.12 Room-temperature stable Available upon request

Insights :

  • The phenoxymethyl derivative () is commercially available at high cost, reflecting its specialized R&D use .
  • Trifluoromethyl-substituted compounds () are produced industrially, suggesting scalability for large-scale applications .

Biological Activity

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including viral infections and cancer. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8N2O3\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3}

This structure features a pyridine ring and a dihydropyrimidine moiety, which are crucial for its biological activity.

Antiviral Activity

Research has shown that derivatives of pyrimidines, including this compound, exhibit significant antiviral properties. For instance, compounds with similar structures have been reported to inhibit the replication of viruses such as HIV and Hepatitis B. Notably, one study highlighted that certain pyrimidine derivatives demonstrated effective inhibition against HIV integrase, leading to reduced viral replication rates .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies indicate that pyrimidine derivatives can induce apoptosis in cancer cells. For example, a related compound showed cytotoxic effects on A549 lung cancer cells with an IC50 value of 40.54 μg/mL . The mechanism involves the induction of cell cycle arrest and apoptosis, which is crucial for therapeutic strategies against cancer.

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory processes . This inhibition can lead to reduced inflammation and pain relief.

Study 1: Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that some compounds exhibited EC50 values as low as 1.4 μM against Dengue virus serotype 2 (DENV-2). These findings suggest that structural modifications in pyrimidines can enhance their antiviral efficacy .

Study 2: Anticancer Activity

In another investigation, a derivative of the compound was tested against various cancer cell lines. It was found to significantly reduce cell viability in Caco-2 cells with an IC50 value of 29.77 μg/mL. The study concluded that the presence of specific substituents on the pyridine ring could enhance cytotoxicity .

Data Summary

Activity Compound IC50/EC50 Value Reference
AntiviralPyrimidine Derivative1.4 μM
Anticancer6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine29.77 μg/mL
Anti-inflammatoryCOX InhibitionNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid, and what reaction conditions optimize yield?

  • Methodology : A parallel solution-phase synthesis approach is commonly employed. For example, substituted pyrimidine-5-carboxylic acids can be synthesized via a five-step transformation starting from itaconic acid. Key steps include cyclization under acidic conditions and subsequent amidation with aliphatic amines. Optimized yields (>70%) are achieved using reflux in ethanol/HCl (3:1 v/v) and purification via recrystallization .
  • Critical Parameters : Reaction temperature (reflux at ~80°C), stoichiometric control of amines, and pH adjustments during cyclization are critical for minimizing side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆) reveals diagnostic peaks: δ 1.95 ppm (CH₃), 7.14–7.90 ppm (aromatic protons), and 11.35 ppm (OH) .
  • IR Spectroscopy : Peaks at 1722–1631 cm⁻¹ (C=O stretching) and 3174 cm⁻¹ (OH) confirm functional groups .
  • Elemental Analysis : Validate molecular composition (e.g., C: 61.85%, H: 3.10%, N: 8.67%) .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and pyridinone moieties. Stability tests in ethanol/HCl mixtures (3:1 v/v) show no degradation over 24 hours at 25°C .
  • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydropyrimidine ring .

Advanced Research Questions

Q. How does the compound interact with biological targets, such as enzymes, and what structural features drive selectivity?

  • Mechanistic Insights : The pyridin-3-yl and carboxylic acid groups enable hydrogen bonding with enzyme active sites. For example, derivatives of 6-oxo-dihydropyrimidine exhibit inhibition of bacterial DNA gyrase (IC₅₀ = 2.3 µM) via binding to the ATPase domain .
  • Structure-Activity Relationship (SAR) : Substituents at the pyrimidine-5-carboxamide position modulate affinity. Bulky groups (e.g., phenyl) enhance steric hindrance, reducing off-target effects .

Q. What computational strategies are effective for modeling the compound’s interactions with proteins?

  • Docking Studies : Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target enzymes (PDB: 4KFG). The carboxylic acid moiety forms salt bridges with lysine residues, while the pyridin-3-yl group participates in π-π stacking .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess binding stability. RMSD values <2 Å indicate robust interactions .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 1.8 µM vs. 5.4 µM) may arise from assay conditions.
  • Troubleshooting :

  • Validate buffer composition (e.g., Mg²⁺ concentration affects ATP-binding pockets).
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
    • Statistical Analysis : Apply ANOVA to compare datasets, ensuring p < 0.05 for significance .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Convert the carboxylic acid to an ethyl ester (logP increase from -1.2 to 1.5) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Formulation : Use lipid-based nanoemulsions (particle size <200 nm) to improve solubility and reduce hepatic first-pass metabolism .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 2
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6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

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